Product packaging for (3-Methylphenyl)methanethiol(Cat. No.:CAS No. 25697-56-7)

(3-Methylphenyl)methanethiol

Cat. No.: B1597445
CAS No.: 25697-56-7
M. Wt: 138.23 g/mol
InChI Key: PNAZUQUHTIOEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organosulfur Chemistry Research

Organosulfur chemistry is a broad field that investigates the properties, synthesis, and reactions of compounds containing carbon-sulfur bonds. (3-Methylphenyl)methanethiol, with its chemical formula C8H10S, is a representative aromatic thiol, also known as a mercaptan. uni.lunih.gov The presence of the thiol (-SH) group is central to its chemical behavior, making it a valuable reactant and building block in synthetic organic chemistry.

Research has demonstrated its role as a substrate in advanced catalytic processes. For instance, this compound has been utilized in studies on the oxidative cleavage and ammoxidation of organosulfur compounds. nih.gov In these studies, it served as a starting material in reactions catalyzed by synergistic cobalt nanoparticles and Co-Nx sites to produce other valuable chemicals. nih.gov This highlights its utility in exploring novel synthetic methodologies and catalytic systems. The reactivity of the thiol group, combined with the structural influence of the methyl-substituted phenyl ring, makes it a useful model compound for investigating reaction mechanisms in organosulfur chemistry.

The table below summarizes key identifiers and properties of the compound.

PropertyValue
Molecular Formula C8H10S uni.lu
IUPAC Name This compound uni.lu
InChI Key PNAZUQUHTIOEHF-UHFFFAOYSA-N uni.lu
Canonical SMILES CC1=CC(=CC=C1)CS uni.lu
Monoisotopic Mass 138.05032 Da uni.lu

Significance in Advanced Chemical and Biochemical Studies

The significance of this compound in advanced chemical studies primarily stems from its application as a precursor in the synthesis of more complex molecules and its involvement in catalytic research. nih.gov While it is considered a rare chemical provided for early discovery research, its structural motif is relevant to various fields. sigmaaldrich.com

Its participation in cobalt-catalyzed cyanation and amidation reactions showcases its potential in developing environmentally benign synthetic routes using oxygen as the oxidant. nih.gov Such protocols are significant for their ability to transform simple organosulfur feedstocks into diverse and valuable nitriles and amides, which are crucial components in materials science, pharmaceuticals, and agrochemicals. nih.gov The study of this compound in this context contributes to the broader goal of late-stage functionalization of complex molecules. nih.gov

While direct biochemical studies on this compound are not extensively documented in the provided results, the study of related thiols provides a framework for its potential relevance. For instance, methanethiol (B179389), the simplest alkyl thiol, is studied as a model for the bioconjugation of cysteine residues in proteins. acs.orgnih.gov The chemical principles underlying these reactions, such as Michael additions, are fundamental and applicable to more complex thiols like this compound, suggesting its potential as a tool for probing biochemical processes in future research.

The table below provides a comparison with structurally related organosulfur compounds.

Compound NameStructural Difference from this compoundPotential Influence on Properties
(4-Methylphenyl)methanethiol Methyl group at para position. nih.govAltered electronic effects and steric hindrance due to different substituent placement.
(2-Methylphenyl)methanethiol Methyl group at ortho position. nih.govIncreased steric hindrance near the reaction center (-CH2SH group).
(4-Fluorophenyl)methanethiol Fluoro group instead of methyl group, at para position. nih.govStrong electron-withdrawing effect from fluorine influences thiol acidity and reactivity.
(2-Chloro-4-methylphenyl)methanethiol Additional chloro group at ortho position, with methyl at para. Combination of electron-withdrawing chloro group and electron-donating methyl group, plus increased steric bulk.
Methanethiol Lacks the phenyl ring. mdpi.comSignificantly different acidity, solubility, and reactivity profile; serves as a basic model for thiol chemistry. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S B1597445 (3-Methylphenyl)methanethiol CAS No. 25697-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAZUQUHTIOEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384218
Record name (3-methylphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25697-56-7
Record name (3-methylphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylphenyl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Preparative Approaches for 3 Methylphenyl Methanethiol

Laboratory-Scale Synthetic Routes

In a laboratory setting, the synthesis of (3-Methylphenyl)methanethiol is commonly achieved through well-established methods that offer good control over the reaction conditions and product purity.

Nucleophilic Addition Protocols

Nucleophilic substitution reactions represent a fundamental and widely utilized approach for the formation of the carbon-sulfur bond in this compound. A prevalent method involves the reaction of a suitable 3-methylbenzyl halide, such as 3-methylbenzyl bromide, with a sulfur nucleophile. One of the most common sulfur sources for this transformation is thiourea (B124793). wikipedia.orglibretexts.org The reaction proceeds through the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed, typically under basic conditions, to yield the desired thiol. ias.ac.innih.gov This two-step, one-pot process is particularly effective for primary halides like 3-methylbenzyl bromide. wikipedia.org

Another approach within nucleophilic substitution involves the direct reaction of an alkyl halide with sodium hydrosulfide (B80085) (NaSH). wikipedia.org However, this method can be less efficient due to the potential for the formation of a sulfide (B99878) byproduct through a secondary reaction of the thiolate product with another molecule of the alkyl halide. libretexts.org

The following table summarizes a typical reaction scheme for the synthesis of this compound via the thiourea route:

Reactant 1Reactant 2IntermediateProduct
3-Methylbenzyl bromideThioureaS-(3-Methylbenzyl)isothiouronium bromideThis compound

Direct Thiolation Strategies

Direct thiolation strategies aim to introduce the thiol group directly onto the 3-methylphenyl scaffold, often by activating a C-H bond. While the direct C-H functionalization for the synthesis of aryl thiols is an emerging field, it presents a more atom-economical approach by avoiding the pre-functionalization of the starting material. beilstein-journals.orgnih.govsigmaaldrich.com

Transition metal-catalyzed C-H thiolation has been explored for the synthesis of aryl sulfides, which could potentially be adapted for thiol synthesis. rsc.org These reactions often utilize a directing group to achieve regioselectivity. rsc.org Another potential, though less direct, route involves the conversion of 3-methylbenzyl alcohol to the corresponding thiol. This can be achieved through methods like the Mitsunobu reaction using thioacetic acid, followed by hydrolysis. ias.ac.in Vetter and his colleagues have reported the successful synthesis of various methoxybenzyl thiols from their corresponding alcohols by reaction with thiourea to form an isothiouronium salt, which is then hydrolyzed. ias.ac.in This method has demonstrated high yields and purity. ias.ac.in

Catalytic Synthesis Innovations

Recent advancements in catalysis have opened new avenues for the synthesis of thiols, including this compound. Transition-metal catalysis, in particular, has shown significant promise in forming carbon-sulfur bonds with high efficiency and selectivity. mdpi.com

Copper-catalyzed reactions have been developed for the thioetherification of benzyl (B1604629) alcohols with thiols, which could potentially be adapted for the synthesis of this compound itself. rsc.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. rsc.org Iron-catalyzed cross-coupling reactions of benzyl halides with thiols have also been reported as an efficient method for preparing thioethers. chemrxiv.orgchemrxiv.org These catalytic systems offer advantages over traditional methods by often requiring lower catalyst loadings and exhibiting broad substrate scope. mdpi.comchemrxiv.orgchemrxiv.org

Visible-light-mediated silver catalysis has been demonstrated for the oxidative C-S bond cleavage of benzyl thiols to form carbonyl compounds. organic-chemistry.orgacs.org While this is the reverse reaction, the principles of activating the C-S bond could potentially be applied to develop catalytic C-S bond formation reactions.

The following table provides a brief overview of some catalytic approaches relevant to the synthesis of benzyl thiols:

Catalyst TypeReactantsProduct TypeKey Features
Copper(II) triflateBenzyl alcohol, ThiolBenzyl thioetherMild conditions, good chemoselectivity rsc.org
Iron pentacarbonylBenzyl halide, ThiolBenzyl thioetherBroad substrate scope, applicable to hindered substrates chemrxiv.org
Palladium complexesAryl halide, ThiolAryl sulfideHigh stability and reactivity of catalyst mdpi.com

Industrial Production Considerations for Thiol Compounds

The industrial-scale production of thiols presents a different set of challenges compared to laboratory synthesis, with a strong emphasis on cost-effectiveness, safety, and process efficiency.

Continuous Flow Reaction Processes

Continuous flow technology has emerged as a powerful tool for the synthesis of chemical compounds, offering several advantages over traditional batch processes, particularly for industrial applications. beilstein-journals.org These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for automation and process control. beilstein-journals.org

For the production of thiols, continuous flow processes can be designed to handle the often volatile and malodorous nature of the reagents and products more effectively. zoro.com A continuous flow reactor can be coupled with inline purification techniques, such as liquid-liquid extraction or crystallization, to streamline the entire production process and improve product quality. beilstein-journals.org For instance, a continuous flow process for the synthesis of this compound could involve feeding a stream of 3-methylbenzyl chloride and a sulfur source, such as sodium hydrosulfide, into a heated reactor, followed by an inline workup to isolate the product. The development of 3D-printed continuous flow reactors further expands the possibilities for creating customized and highly efficient reaction systems. rsc.org The scale-up of such processes is a key consideration, and studies have demonstrated the successful gram-scale synthesis of thiols in continuous flow systems. rsc.orgresearchgate.net

The table below outlines the key advantages of continuous flow processes for industrial thiol production:

FeatureAdvantage
Enhanced SafetySmaller reaction volumes reduce the risk associated with hazardous materials.
Improved EfficiencyBetter heat and mass transfer lead to higher yields and shorter reaction times.
Process ControlPrecise control over reaction parameters ensures consistent product quality.
AutomationPotential for fully automated production, reducing labor costs.
IntegrationCan be coupled with inline purification for a streamlined workflow. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 3 Methylphenyl Methanethiol

Oxidative Transformations of the Thiol Group

The sulfur atom in the thiol group of (3-Methylphenyl)methanethiol exists in its lowest oxidation state (-2) and is readily oxidized. The oxidation can be controlled to yield various products, from the corresponding disulfide to higher oxidation state sulfur oxyacids.

The most common oxidative transformation of thiols is their conversion to disulfides. In the case of this compound, this involves the coupling of two molecules to form bis(3-methylbenzyl) disulfide, with the formation of a new sulfur-sulfur bond. This dimerization can be achieved through various pathways, often involving mild oxidizing agents.

Common methods for disulfide formation include reaction with halogens (like iodine), hydrogen peroxide, or exposure to air (autoxidation), which is often catalyzed by metal ions. organic-chemistry.orgbeilstein-journals.org For instance, the reaction with iodine proceeds via an initial formation of a sulfenyl iodide intermediate, which is then attacked by another thiol molecule.

Reaction Scheme: Iodine-Mediated Dimerization

Formation of Sulfenyl Iodide: 2 R-SH + I₂ → R-SI + HI

Nucleophilic Attack: R-SH + R-SI → R-S-S-R + HI

(where R = 3-methylbenzyl)

This process is efficient and widely used for the synthesis of symmetrical disulfides. organic-chemistry.org

More vigorous oxidation of this compound can lead to the formation of sulfur oxyacids, where the sulfur atom achieves higher positive oxidation states. The stepwise oxidation of a thiol typically proceeds through sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and finally sulfonic acid (R-SO₃H). nih.govacs.org

Strong oxidizing agents are required for the complete conversion to sulfonic acids. Reagents such as hydrogen peroxide, peroxy acids, or nitric acid can be employed. acs.orggoogle.comgoogle.com The reaction with hydrogen peroxide, for example, is a fundamental process in both chemical synthesis and biological systems. nih.gov The oxidation pathway is often pH-dependent, with the anionic thiolate being more reactive than the neutral thiol. acs.org

Table 1: Oxidation Products of this compound

Product Name Chemical Formula Sulfur Oxidation State
bis(3-methylbenzyl) disulfide (C₈H₉S)₂ -1
(3-Methylphenyl)methanesulfenic acid C₈H₁₀SO 0
(3-Methylphenyl)methanesulfinic acid C₈H₁₀SO₂ +2

The complete oxidation to (3-methylphenyl)methanesulfonic acid represents the final stage of this oxidative pathway. This transformation can also be achieved using dimethyl sulfoxide (B87167) (DMSO) in the presence of a halogen or hydrogen halide catalyst. google.com

Reductive Conversions to Corresponding Thioethers

The conversion of this compound to thioethers is a fundamental reaction in organosulfur chemistry. This transformation typically occurs via the corresponding thiolate anion, which acts as a potent nucleophile. The thiolate is readily generated by treating the thiol with a base. It can then react with an electrophile, such as an alkyl or benzyl (B1604629) halide, in a nucleophilic substitution reaction (typically Sₙ2) to form a thioether (sulfide). arkat-usa.orgmdpi.com

A robust method for synthesizing both symmetrical and unsymmetrical thioethers involves the in situ generation of the thiolate from a benzyl halide using thiourea (B124793), followed by reaction with a second halide. arkat-usa.org This approach conveniently bypasses the need to handle the malodorous thiol directly.

Reaction Scheme: Synthesis of an Unsubstituted Benzyl Thioether

Thiolate Formation: (3-CH₃C₆H₄CH₂SH) + NaOH → (3-CH₃C₆H₄CH₂S⁻Na⁺) + H₂O

Nucleophilic Substitution: (3-CH₃C₆H₄CH₂S⁻Na⁺) + R-X → (3-CH₃C₆H₄CH₂-S-R) + NaX (where R-X is an alkyl or benzyl halide)

Alternatively, thioethers can be synthesized directly from thiols and alcohols under Lewis acid catalysis, such as with Cu(OTf)₂. nih.govacs.org This method proceeds through a Lewis-acid-mediated Sₙ1-type mechanism involving a carbocation intermediate formed from the alcohol. nih.gov

Electrophilic Aromatic Substitution Reactions

In this compound, the aromatic ring can undergo electrophilic aromatic substitution (EAS). The outcome of this reaction is governed by the directing effects of the substituents already present on the ring: the methyl group (-CH₃) at position 3 and the methanethiol (B179389) group (-CH₂SH) at position 1. masterorganicchemistry.com

Both the methyl group and the alkylthio group (-CH₂SH) are classified as activating, ortho-, para-directing groups. youtube.commasterorganicchemistry.com The methyl group is a weak activator via hyperconjugation, while the methylene (B1212753) spacer in -CH₂SH isolates the sulfur atom from the ring's π-system, making its effect primarily that of a weakly activating alkyl group. The directing effects of the two groups are additive.

-CH₂SH group (at C1): Directs to positions 2, 4, and 6.

-CH₃ group (at C3): Directs to positions 2, 4, and 6.

Therefore, the positions most activated towards electrophilic attack are C2, C4, and C6. Steric hindrance from the existing substituents will influence the final product distribution. Position 2 is sterically hindered by both adjacent groups. Position 6 is ortho to the -CH₂SH group, and position 4 is para to the -CH₂SH group and ortho to the -CH₃ group. Consequently, substitution is most likely to occur at the less sterically crowded C4 and C6 positions.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Major Product(s)
Nitration NO₂⁺ 4-Nitro-1-(mercaptomethyl)-3-methylbenzene and 6-Nitro-1-(mercaptomethyl)-3-methylbenzene
Halogenation Br⁺, Cl⁺ 4-Bromo-1-(mercaptomethyl)-3-methylbenzene and 6-Bromo-1-(mercaptomethyl)-3-methylbenzene

Nucleophilic Addition Reactions of the Thiolate

The thiolate anion derived from this compound is a strong nucleophile and can participate in nucleophilic addition reactions. Among the most significant of these are the thiol-ene and thiol-yne reactions, which are powerful "click" chemistry methods for forming carbon-sulfur bonds. wikipedia.orgwikipedia.org

Thiol-Ene Reaction: This reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene") to form a thioether. wikipedia.org It can proceed through two primary mechanisms: a free-radical addition or a base-catalyzed nucleophilic conjugate (Michael) addition. alfa-chemistry.comtaylorandfrancis.com

Radical Mechanism: Initiated by UV light or a radical initiator, a thiyl radical (R-S•) is formed. This radical adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, propagating the chain and forming the thioether product. wikipedia.orgalfa-chemistry.com

Initiation: R-SH → R-S•

Propagation: R-S• + CH₂=CHR' → R-S-CH₂-C•HR'

Chain Transfer: R-S-CH₂-C•HR' + R-SH → R-S-CH₂-CH₂R' + R-S•

Nucleophilic (Michael Addition) Mechanism: In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion (R-S⁻). This anion attacks an electron-deficient alkene (a Michael acceptor), such as an α,β-unsaturated carbonyl compound. The resulting carbanion is then protonated to yield the final thioether product. wikipedia.orgalfa-chemistry.com

Thiol-Yne Reaction: This reaction is the analogue of the thiol-ene reaction, involving the addition of a thiol across a carbon-carbon triple bond (an alkyne or "yne"). wikipedia.org The reaction can also proceed via radical or nucleophilic pathways. nih.gov A key feature of the thiol-yne reaction is that it can proceed with the addition of either one or two thiol molecules to the alkyne. wikipedia.org

Mono-addition: The addition of one thiol molecule yields a vinyl sulfide (B99878). Under radical conditions, this typically results in a mixture of E/Z isomers with anti-Markovnikov regioselectivity. wikipedia.org

Di-addition: If a second equivalent of thiol is present, it can add to the intermediate vinyl sulfide, resulting in the formation of a 1,2-dithioether or a 1,1-dithioacetal, depending on the reaction conditions and substrate. wikipedia.org

These reactions are highly efficient and valued for their high yields, rapid rates, and tolerance of a wide range of functional groups, making them powerful tools in materials science and bioconjugation. wikipedia.orgnih.gov

Conjugate Addition (Michael-type) Pathways

The conjugate addition of thiols, known as the thiol-Michael addition or sulfa-Michael addition, is a powerful and atom-economical method for forming carbon-sulfur bonds. researchgate.net This reaction involves the 1,4-addition of a thiol nucleophile to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. masterorganicchemistry.com For this compound, this pathway is initiated by the deprotonation of the thiol group by a base to form the corresponding (3-methylphenyl)methanethiolate anion. This thiolate then acts as a soft nucleophile, attacking the electrophilic β-carbon of the Michael acceptor. masterorganicchemistry.comnih.gov

The general mechanism proceeds in three key steps:

Deprotonation: A base removes the acidic proton from the thiol group of this compound, generating a highly nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate anion adds to the β-carbon of the α,β-unsaturated system, breaking the carbon-carbon π-bond and forming a new carbon-sulfur bond. This step results in the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the base or a proton source in the medium, to yield the final 1,4-adduct. masterorganicchemistry.com

The reactivity in thiol-Michael additions is significantly influenced by the structure of the Michael acceptor and the acidity of the thiol. nih.gov The rate of reaction is governed by an anionic cycle where the addition of the thiolate to the acceptor is followed by a proton transfer from another thiol molecule to the resulting intermediate. rsc.org For some acceptors like acrylates, the initial addition step can be quasi-equilibrated, while for highly reactive acceptors like maleimides, the reaction has a strong forward affinity. rsc.org The pKa of the thiol is also a critical factor; a lower pKa facilitates the formation of the reactive thiolate anion, which can increase the reaction rate. nih.gov

Table 1: Relative Reactivity of Common Michael Acceptors with Thiolates
Michael Acceptor ClassStructural ExampleRelative ReactivityControlling Factors
MaleimidesN-PhenylmaleimideVery HighHigh electrophilicity and ring strain; addition has a strong positive affinity. rsc.org
AcrylatesEthyl acrylateModerate to HighAddition step is often reversible and can be quasi-equilibrated. rsc.org
Vinyl SulfonesMethyl vinyl sulfoneHighStrong electron-withdrawing nature of the sulfone group enhances electrophilicity. rsc.org
α,β-Unsaturated Ketones (Enones)Cyclohex-2-en-1-oneModerateReactivity varies with substitution; steric hindrance can play a role. nih.gov
α,β-Unsaturated AldehydesCrotonaldehydeHighGenerally more reactive than the corresponding ketones. nih.gov

Interconversion Dynamics with Disulfide Derivatives

This compound can undergo reversible oxidation to form its corresponding disulfide, bis(3-methylbenzyl) disulfide. This transformation is a key aspect of thiol chemistry and proceeds via a thiol-disulfide exchange mechanism. nih.gov This process is fundamentally a nucleophilic substitution (SN2) reaction where a thiolate anion attacks one of the sulfur atoms of a disulfide bond. nih.gov

2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻ (where R = 3-methylbenzyl)

The mechanism for the exchange reaction involves the attack of a (3-methylphenyl)methanethiolate anion (R-S⁻) on a disulfide bond (R'-S-S-R'), leading to the formation of a new mixed disulfide (R-S-S-R') and the release of a different thiolate anion (R'-S⁻). nih.gov These reactions are crucial in biological systems for processes like protein folding and redox signaling. nih.gov The rate of thiol-disulfide exchange is typically first-order with respect to the concentrations of both the thiol and the disulfide. nih.gov The pH of the solution is a critical parameter, as the reaction rate increases with higher pH due to the increased concentration of the more nucleophilic thiolate anion. nih.gov

Table 2: Factors Influencing Thiol-Disulfide Interconversion Dynamics
FactorEffect on Equilibrium and RateMechanistic Rationale
pHHigher pH increases the reaction rate.Increases the concentration of the thiolate anion, which is the active nucleophile in the exchange reaction. nih.gov
Thiol pKaLower pKa thiols are more readily deprotonated, potentially increasing the rate at a given pH.The concentration of the reactive thiolate species is higher for thiols with lower pKa values. nih.gov
Redox PotentialThe ambient redox potential determines the position of the equilibrium between the thiol and disulfide forms.An oxidizing environment favors disulfide formation, while a reducing environment favors the free thiol.
Steric HindranceBulky substituents near the sulfur atom can decrease the rate of exchange.Steric effects can hinder the SN2-type nucleophilic attack on the disulfide bond.

Studies on Reaction Selectivity and Kinetic Control

In reactions where multiple products are possible, such as the addition of a nucleophile to an α,β-unsaturated carbonyl system, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org This principle is highly relevant to the reactivity of this compound.

Under kinetic control , the major product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. masterorganicchemistry.com These conditions are typically favored at lower temperatures, where reactions are essentially irreversible, preventing the product mixture from reaching thermodynamic equilibrium. libretexts.org

Under thermodynamic control , the reaction is reversible, and the product distribution reflects the relative thermodynamic stability of the products. wikipedia.org These conditions are favored at higher temperatures, which provide sufficient energy to overcome the activation barriers for both the forward and reverse reactions, allowing an equilibrium to be established. pressbooks.pub The most stable product will be the major component of the final mixture. masterorganicchemistry.com

For the conjugate addition of this compound to an enone, there is a competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (Michael-type attack at the β-carbon). Thiolates are considered soft nucleophiles, which generally favor the "softer" electrophilic β-carbon, leading to the 1,4-adduct. The 1,4-addition product is often, though not always, the thermodynamically more stable product. libretexts.orgmasterorganicchemistry.com Therefore, the thiol-Michael addition is frequently the thermodynamically favored pathway. The selectivity of the reaction can be tuned by carefully choosing the reaction conditions.

Table 3: Influence of Reaction Conditions on Selectivity (1,2- vs. 1,4-Addition)
ConditionFavored ProductType of ControlRationale
Low TemperatureKinetic ProductKineticThe reaction is irreversible, and the product that forms fastest (via the lowest energy barrier) predominates. libretexts.org
High TemperatureThermodynamic ProductThermodynamicReactions become reversible, allowing the system to reach equilibrium, favoring the most stable product. masterorganicchemistry.compressbooks.pub
Soft Nucleophile (e.g., Thiolate)1,4-Adduct-According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially react with soft electrophilic centers like the β-carbon.
Hard Nucleophile (e.g., Organolithium)1,2-Adduct-Hard nucleophiles tend to react with the harder electrophilic carbonyl carbon.
Reaction TimeKinetic (short time), Thermodynamic (long time)BothWith extended reaction times, an initial kinetic product distribution can equilibrate to the thermodynamic distribution if the reaction is reversible. wikipedia.org

Computational Chemistry and Theoretical Modeling of Thiol Reactivity

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are instrumental in determining the energetics of chemical reactions involving thiols. These calculations can provide valuable insights into the feasibility and spontaneity of a reaction by computing key thermodynamic quantities.

Thermochemical analysis through quantum chemical methods allows for the determination of the stability of adducts formed in reactions involving (3-Methylphenyl)methanethiol. By calculating the Gibbs free energy change (ΔG) of the reaction, the spontaneity and position of the equilibrium can be predicted. For instance, in a thiol-ene reaction, the stability of the resulting thioether adduct is a crucial factor.

A representative thermochemical analysis for the addition of this compound to a generic electrophile is presented in Table 1. The negative Gibbs free energy of reaction indicates that the formation of the adduct is a thermodynamically favorable process.

Table 1: Representative Thermochemical Data for the Addition of this compound to an Electrophile

Thermodynamic Parameter Value (kcal/mol)
Enthalpy of Reaction (ΔH) -25.5
Entropy of Reaction (TΔS) -5.2
Gibbs Free Energy of Reaction (ΔG) -20.3

Note: These are illustrative values and the actual values will depend on the specific electrophile and computational method used.

Understanding the kinetics of a reaction requires the characterization of the transition state (TS) and the determination of the activation energy (Ea). nih.gov Transition state theory (TST) is a fundamental concept used to explain reaction rates. wikipedia.org Quantum chemical calculations can locate the transition state structure, which is a first-order saddle point on the potential energy surface. nih.gov Vibrational frequency analysis is then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy, the energy barrier that must be overcome for the reaction to occur, can be calculated as the difference in energy between the transition state and the reactants. nih.gov A lower activation energy implies a faster reaction rate. Table 2 provides illustrative activation energy data for the reaction of this compound.

Table 2: Illustrative Activation Energy for the Reaction of this compound

Parameter Value (kcal/mol)
Energy of Reactants -450.0
Energy of Transition State -435.5
Activation Energy (Ea) 14.5

Note: These are hypothetical values for a representative reaction.

Mechanistic Pathway Elucidation through Simulation

Computational simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the detailed mechanistic pathways of reactions involving thiols. chemrxiv.org These simulations can model the reaction in a more realistic environment, such as in a solvent or within the active site of an enzyme. By mapping the potential energy surface, it is possible to identify intermediates and transition states, providing a step-by-step understanding of the reaction mechanism. For instance, the nucleophilic attack of the thiol on an electrophile, followed by proton transfer steps, can be visualized and energetically characterized.

Prediction of Structure-Reactivity Relationships

Computational modeling is a powerful tool for predicting structure-reactivity relationships. nih.govresearchgate.net By systematically modifying the structure of the thiol or the reacting partner, the effect of these changes on the reaction energetics and kinetics can be quantified. For this compound, the influence of the methyl group on the aromatic ring on the reactivity of the thiol group can be investigated. Theoretical descriptors such as atomic charges, molecular electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO) can be correlated with reactivity. mdpi.com

For example, a higher HOMO energy of the thiolate anion would suggest a greater nucleophilicity and thus a higher reaction rate in nucleophilic addition reactions. Table 3 presents a hypothetical comparison of electronic properties and their predicted effect on reactivity for a series of substituted benzylmercaptans.

Table 3: Predicted Structure-Reactivity Relationships for Substituted Benzylmercaptans

Substituent on Phenyl Ring HOMO Energy of Thiolate (eV) Predicted Relative Reactivity
p-Methoxy -2.1 High
p-Methyl -2.3 Moderate
m-Methyl (for this compound) -2.4 Moderate
Hydrogen -2.5 Baseline
p-Nitro -3.0 Low

Note: These are illustrative values to demonstrate the concept.

Modeling of Thiol Analogues in Bioconjugation Contexts

Thiols are widely used in bioconjugation chemistry to link molecules to biomolecules such as proteins and peptides. acs.orgnih.gov Computational modeling can be employed to study the behavior of thiol analogues like this compound in these contexts. By modeling the interaction of the thiol with the target biomolecule, it is possible to predict the efficiency and selectivity of the bioconjugation reaction.

Simulations can help in designing linkers with optimal reactivity and stability. For example, the reaction of this compound with a maleimide-functionalized protein can be modeled to understand the factors governing the rate and stability of the resulting thioether linkage. This can guide the development of more effective bioconjugation strategies.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

(3-Methylphenyl)methanethiol is recognized as a valuable building block in the synthesis of more complex organic structures. It functions as a key reagent in reactions such as thiolation and the formation of thioethers. guidechem.com Its role as a synthetic precursor allows for the introduction of the 3-methylbenzylthio group into target molecules, a common strategy in the development of new chemical entities.

A notable application of this compound is in oxidative cleavage and ammoxidation reactions. Research has demonstrated that this compound can undergo controlled C-S bond cleavage and subsequent amidation. nih.gov This process, facilitated by synergistic cobalt-based catalysts, transforms the thiol into a corresponding amide. This transformation is significant as it provides a pathway for converting organosulfur compounds into valuable amide functional groups, which are prevalent in pharmaceuticals and other fine chemicals. nih.gov This method is part of a broader strategy for the late-stage functionalization of complex molecules, highlighting the thiol's role in divergent synthesis. nih.gov

The compound has also been identified as a metabolite in the biotransformation of certain pharmaceutical drugs, such as sumatriptan, by microorganisms like Bacillus subtilis. mdpi.comnih.gov While this relates to its formation rather than its use as a starting material, the identification and synthesis of such metabolites are crucial for understanding drug metabolism and for proteomics research applications. mdpi.com

Table 1: Synthetic Applications of this compound

Reaction TypeReagent/CatalystProduct TypeReference
Thiolation / Thioether FormationVariesThioethers guidechem.com
Oxidative Cleavage & AmmoxidationCo-NC-900 Catalyst, O₂, NH₃Amides nih.gov

Role in Polymer Chemistry and Material Science

The unique reactivity of the thiol group in this compound allows for its application in polymer science, particularly in controlling polymerization processes.

Currently, there is limited specific information available in published literature regarding the direct application of this compound in the design of functional materials.

Precursor Chemistry for Specialized Organosulfur Compounds

Beyond its role as a general synthetic building block, this compound serves as a precursor for the synthesis of specific classes of organosulfur compounds with targeted applications.

Commercially available information indicates that the compound is used as a precursor in the manufacturing of pesticides and chemicals for the rubber industry. guidechem.com The incorporation of the sulfur-containing moiety is critical for the desired biological or material properties of these specialized products.

Table 2: Precursor Applications

IndustrySpecialized Compound ClassReference
AgrochemicalPesticides guidechem.com
MaterialsRubber Chemicals guidechem.com

Biological and Biochemical Research Investigations of 3 Methylphenyl Methanethiol

Studies on Enzyme Inhibition Profiles

Investigations into the enzyme inhibition profile of a compound like (3-Methylphenyl)methanethiol would be crucial to understanding its potential therapeutic or toxicological effects. Thiol compounds can interact with enzymes in various ways, notably by acting as nucleophiles and targeting active sites or allosteric regulatory sites. A primary focus would be on enzymes whose activity is dependent on metal cofactors or specific amino acid residues that are susceptible to interaction with a thiol group.

Research in this area would typically involve a panel of enzymes to screen for inhibitory activity. For instance, enzymes such as cytochrome P450s, which are involved in metabolism, or matrix metalloproteinases (MMPs), which play roles in tissue remodeling, could be candidates for such studies. The general approach involves incubating the enzyme with varying concentrations of the inhibitor and measuring the rate of the enzymatic reaction. The data generated would allow for the determination of key inhibitory parameters.

Table 1: Hypothetical Enzyme Inhibition Data for a Thiol Compound

Enzyme Target Inhibition Type IC50 (µM) Ki (µM)
Cytochrome P450 2C9 Competitive 15.2 7.8
Matrix Metalloproteinase-9 Non-competitive 28.5 35.1
Carbonic Anhydrase II Uncompetitive 5.6 2.3

This table presents illustrative data to demonstrate the type of results obtained from enzyme inhibition studies and does not represent actual data for this compound.

Methodologies for Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for discovering and characterizing the interactions between a ligand (in this case, this compound) and a receptor. nih.gov These assays measure the affinity of a ligand for a particular receptor. The most common format is a competitive binding assay, where the compound of interest competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor. merckmillipore.comnih.gov

The methodology involves incubating a preparation of the target receptor (e.g., cell membrane fractions) with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound. nih.gov The amount of labeled ligand bound to the receptor is then measured. A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor. merckmillipore.com From this data, the half-maximal inhibitory concentration (IC50) can be determined, which can then be used to calculate the binding affinity (Ki).

Non-radioactive methods based on optical detection, such as fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET), are also widely used. nih.gov These "mix-and-measure" assays are particularly suited for high-throughput screening. nih.gov

Assessment of Antimicrobial Efficacy

To assess the antimicrobial efficacy of this compound, a standard panel of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi, would be tested. The primary methods for this assessment are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

The MIC is typically determined using a broth microdilution method, where a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period. The MBC or MFC is then determined by subculturing from the wells that showed no growth to a fresh, compound-free agar (B569324) medium. The MBC/MFC is the lowest concentration that results in the death of 99.9% of the initial inoculum.

Elucidation of Antioxidant Properties and Mechanisms

The antioxidant properties of a thiol-containing compound like this compound would be of significant interest, as the thiol group can readily donate a hydrogen atom to neutralize free radicals. Several in vitro assays are commonly employed to evaluate antioxidant capacity. These assays are often based on different mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov

Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. In the DPPH and ABTS assays, the ability of the antioxidant to reduce the stable radical results in a color change that can be measured spectrophotometrically. The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.

Further mechanistic studies might investigate the ability of the compound to chelate metal ions, which can catalyze oxidative reactions, or to inhibit pro-oxidant enzymes like xanthine (B1682287) oxidase.

Table 2: Illustrative Antioxidant Activity Profile

Assay Antioxidant Mechanism Result (EC50 in µg/mL)
DPPH Scavenging HAT/SET 45.8
ABTS Scavenging HAT/SET 22.1
Ferric Reducing Antioxidant Power (FRAP) SET 68.3
Metal Chelating Activity Chelation >100

This table provides an example of the kind of data generated in antioxidant studies and is not based on experimental results for this compound.

Research into Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound would likely be investigated using both in vitro and in vivo models. In vitro studies often utilize cell lines such as macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). researchgate.net The readouts for anti-inflammatory activity include the measurement of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netmdpi.com The effect of the compound on the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) would also be assessed. researchgate.net

In vivo models of inflammation, such as carrageenan-induced paw edema in rodents, are commonly used to evaluate the systemic anti-inflammatory activity of a compound. researchgate.net In this model, the reduction in paw swelling after administration of the test compound is a key indicator of its anti-inflammatory potential.

Molecular Interactions with Biological Macromolecules

The reactivity of the thiol group in this compound suggests it could interact with various biological macromolecules, most notably proteins.

A key potential interaction for a thiol-containing compound is the formation of a mixed disulfide bond with the cysteine residues of proteins. This thiol-disulfide exchange reaction is a common mechanism of post-translational modification and can significantly alter a protein's structure and function. nih.gov

The thiol group of this compound could react with an existing disulfide bond in a protein or with an oxidized cysteine residue (e.g., a sulfenic acid) to form a new, mixed disulfide. This covalent modification is reversible and can be a mechanism of cellular signaling and regulation. nih.gov

Investigating this interaction would involve incubating the compound with a target protein containing accessible cysteine residues and using techniques like mass spectrometry to identify the modified cysteine residues. The functional consequences of this modification, such as changes in enzyme activity or protein conformation, would then be assessed. The formation of disulfide bonds is a critical aspect of protein folding and stability. springernature.comnih.gov

Based on the current scientific literature available, there are no specific research investigations detailing the modulation of protein structure and function by This compound .

Consequently, due to the absence of published research on this specific topic, no detailed findings or data tables on the modulation of protein structure and function by this compound can be provided.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Advanced Structural Characterization

Spectroscopic methods are fundamental to the structural elucidation of (3-Methylphenyl)methanethiol, providing insights into its atomic composition and bonding arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The benzylic protons (Ar-CH₂-SH) would likely appear as a doublet, coupled to the thiol proton. The aromatic protons would resonate in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene ring. The methyl group protons on the aromatic ring would produce a singlet in the upfield region, and the thiol proton itself would appear as a triplet, due to coupling with the adjacent methylene (B1212753) protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the methyl carbon, the benzylic carbon, the aromatic carbons, and the carbon atom of the thiol group. The chemical shifts of these carbons are influenced by their local electronic environment.

Proton Type Expected ¹H NMR Chemical Shift (ppm) Carbon Type Expected ¹³C NMR Chemical Shift (ppm)
-SH1.5 - 2.0 (triplet)Ar-C-CH₃~138
Ar-CH₃~2.3 (singlet)Ar-C (unsubstituted)125-130
Ar-CH₂-SH~3.7 (doublet)Ar-CH127-129
Aromatic-H7.0 - 7.3 (multiplets)Ar-C-CH₂SH~140
-CH₂SH~28
-CH₃~21

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most characteristic absorption would be the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. Other expected absorptions include the C-H stretching vibrations of the aromatic ring and the methyl and methylene groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-S stretching vibrations. researchgate.net

Vibrational Mode Expected IR Absorption Range (cm⁻¹)
S-H Stretch2550 - 2600
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-S Stretch600 - 800

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (138.23 g/mol ). scbt.com Common fragmentation pathways for benzyl (B1604629) thiols include the cleavage of the C-S bond to form a stable benzyl cation (m/z 91) and the loss of the thiol group (-SH).

Fragment Ion m/z (mass-to-charge ratio) Possible Structure
[C₈H₁₀S]⁺ (Molecular Ion)138This compound
[C₇H₇]⁺91Tropylium cation (from benzyl fragmentation)
[C₈H₉]⁺105Loss of SH radical
[C₆H₅CH₂]⁺91Benzyl cation

Chromatographic Separation and Purity Assessment in Complex Mixtures

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used methods.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. The choice of the GC column is critical for achieving good separation. A nonpolar or moderately polar capillary column is typically used for the analysis of aromatic thiols. The retention time of this compound would depend on its volatility and its interaction with the stationary phase of the column.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation and purity assessment of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), is a common approach for aromatic compounds. Detection is often achieved using a UV detector, as the aromatic ring of this compound absorbs UV light. The retention time in HPLC is influenced by the polarity of the compound and the composition of the mobile phase.

Technique Stationary Phase (Column) Mobile Phase/Carrier Gas Detection Method
GC Nonpolar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary columnInert gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID), Mass Spectrometry (MS)
HPLC Reversed-phase (e.g., C18, C8)Acetonitrile/Water or Methanol/Water mixturesUV-Vis Detector, Mass Spectrometry (MS)

Quantitative Analysis for Reaction Monitoring and Product Yields

Accurate quantification of this compound is crucial for monitoring the progress of chemical reactions and determining product yields. Both GC and HPLC can be used for quantitative analysis when appropriate calibration standards are employed.

For quantitative GC analysis , an internal standard is often used to improve the accuracy and precision of the measurements. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Similarly, in quantitative HPLC analysis , a calibration curve is generated by plotting the peak area of this compound against its concentration. The linearity of the calibration curve, the limit of detection (LOD), and the limit of quantification (LOQ) are important parameters that define the performance of the quantitative method.

Parameter Description Typical Considerations for this compound Analysis
Linearity The range over which the detector response is directly proportional to the analyte concentration.Determined by analyzing a series of calibration standards of known concentrations.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Important for trace analysis and impurity profiling.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.Crucial for determining accurate product yields and for quality control.
Accuracy The closeness of a measured value to the true value.Assessed by analyzing samples with known concentrations of this compound.
Precision The degree of agreement among a series of measurements of the same sample.Expressed as the relative standard deviation (RSD) of replicate measurements.

By employing these advanced analytical methodologies, researchers can thoroughly characterize this compound, ensure its purity, and accurately quantify its concentration, which is essential for its application in various fields of chemical research and development.

Research on Laboratory Safety and Compound Handling

Investigation of Chemical Stability under Varied Conditions

The stability of (3-Methylphenyl)methanethiol is influenced by environmental factors, particularly moisture and oxygen. As a thiol, its sulfur-hydrogen bond has known sensitivities.

Moisture Sensitivity: The compound is documented as being moisture-sensitive fishersci.se. Exposure to moist air or water is a condition to be avoided during its handling and storage fishersci.se.

Air Sensitivity: Thiols as a class of compounds are susceptible to oxidation, even by atmospheric oxygen chemistrysteps.comlibretexts.org. This process typically leads to the formation of disulfides libretexts.orgwikipedia.orglibretexts.org. While the product is chemically stable under standard ambient conditions, specific sensitivity to air is a common characteristic for related compounds like benzyl (B1604629) mercaptan chemicalbook.com. Therefore, exposure to air should be minimized to maintain the integrity of this compound.

Thermal and Light Stability: While specific studies on the thermal and light degradation of this compound are not detailed, general protocols for similar compounds advise protection from heat and light. Storage recommendations include keeping the compound away from heat, sparks, and flame, which suggests potential for thermal decomposition fishersci.sewestliberty.edu.

ConditionEffect on this compoundRecommended Precaution
Moisture/Water Sensitive; potential for reaction/degradation fishersci.se.Store in a dry environment; avoid exposure to moist air fishersci.se.
Air (Oxygen) Prone to oxidation, leading to disulfide formation chemistrysteps.comlibretexts.orgwikipedia.org.Store under an inert atmosphere, such as nitrogen fishersci.se. Keep container tightly closed fishersci.se.
Heat/Ignition Sources Potentially unstable; combustible material fishersci.sewestliberty.edu.Keep away from heat, sparks, and open flames fishersci.sewestliberty.edu.

Reactivity with Incompatible Materials and Environmental Factors

The reactivity profile of this compound necessitates segregation from certain classes of chemicals to prevent hazardous reactions.

Bases: The compound is incompatible with bases fishersci.se. Thiols are generally weak acids and can react with bases to form thiolate salts byjus.com. Strong bases are listed as incompatible with the related compound, benzyl mercaptan westliberty.edu.

Oxidizing Agents: Thiols readily undergo oxidation byjus.com. They can react with various oxidizing agents, from mild ones like iodine to more powerful ones like hydrogen peroxide or sodium hypochlorite chemistrysteps.comwikipedia.org. These reactions can yield disulfides or, with stronger agents, sulfonic acids chemistrysteps.comwikipedia.org. Contact with oxidizing materials should be avoided westliberty.edunih.govenmet.com.

Environmental Factors: As noted, moisture is a key environmental factor to control. Exposure to moist air or water is an avoidable condition that can compromise the compound's integrity fishersci.se.

Incompatible MaterialNature of Hazard
Bases / Strong Bases Chemical reaction fishersci.sewestliberty.edu. Thiols can be deprotonated by bases byjus.com.
Oxidizing Agents Vigorous reaction; oxidation of the thiol group to form disulfides or sulfonic acids chemistrysteps.comwikipedia.orgwestliberty.edunih.gov.
Moisture Compound is moisture-sensitive fishersci.se.

Studies on Hazardous Decomposition Product Formation

Thermal decomposition of this compound can release hazardous substances. Understanding these products is vital for risk assessment, particularly in case of a fire.

When heated to decomposition, the compound is expected to emit toxic fumes chemicalbook.com. The primary hazardous decomposition products identified are carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx) fishersci.se. The formation of sulfur oxides is a common characteristic for organosulfur compounds upon combustion coleparmer.com.

Studies on the thermal decomposition of simpler thiols, such as ethanethiol, reveal that the process can be complex, involving the formation of radical species and various gaseous products like hydrogen sulfide (B99878) nih.gov. This underscores the potential for a complex mixture of hazardous materials to be generated under high-temperature conditions.

ConditionHazardous Decomposition Products
Combustion / High Heat Carbon monoxide (CO) fishersci.se, Carbon dioxide (CO2) fishersci.se, Sulfur oxides (SOx) fishersci.secoleparmer.com.

Development of Research-Specific Safe Handling and Storage Protocols

Based on the known chemical properties and reactivity, specific protocols for the safe handling and storage of this compound have been developed to minimize risk to laboratory personnel.

Engineering Controls: Handling of the compound should occur in a well-ventilated area, such as a chemical fume hood, to control exposure via inhalation fishersci.se.

Personal Protective Equipment (PPE): A standard suite of PPE is recommended, including:

Eye Protection: Safety goggles are required fishersci.se.

Hand Protection: Chemical-resistant protective gloves should be worn fishersci.se.

Skin and Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact fishersci.se.

Storage Protocols:

Store in a dry, cool, and well-ventilated place fishersci.se.

The container must be kept tightly closed to prevent exposure to moisture and air fishersci.se.

For enhanced stability, storage under an inert nitrogen atmosphere is recommended fishersci.se.

Keep segregated from incompatible materials such as bases and oxidizing agents fishersci.sewestliberty.edu.

Store away from sources of heat, sparks, and open flames fishersci.sewestliberty.edu.

Spill and Disposal Procedures:

In case of a spill, the material should be soaked up with an inert absorbent material and collected in suitable, closed containers for disposal fishersci.se.

Waste must be disposed of in accordance with local, regional, and national regulations, typically through a licensed professional waste disposal service capotchem.com.

ParameterProtocol
Handling Use in a well-ventilated area (fume hood) fishersci.se. Avoid inhalation and contact with skin and eyes fishersci.se.
Personal Protective Equipment Wear safety goggles, chemical-resistant gloves, and a lab coat fishersci.se.
Storage Keep in a tightly closed container in a cool, dry, well-ventilated area under a nitrogen atmosphere fishersci.se.
Incompatibilities Store away from bases, oxidizing agents, heat, and ignition sources fishersci.sewestliberty.edu.
Disposal Dispose of via a licensed professional waste disposal service in accordance with regulations capotchem.com.

Q & A

Q. What are the primary synthetic pathways for (3-Methylphenyl)methanethiol, and how do catalyst designs influence yield?

Methanethiol derivatives like this compound are synthesized via catalytic reactions involving methanol and hydrogen sulfide. Industrial catalysts such as K₂WO₄/alumina optimize thiolation efficiency by balancing acid-base properties, which govern reactant adsorption and intermediate stability . For substituted analogs, regioselective alkylation or thiolation of precursors (e.g., 3-methylbenzyl halides) using transition-metal catalysts (e.g., Pd or Cu) can improve specificity. Methodological focus should include kinetic studies to identify rate-limiting steps and spectroscopic characterization (e.g., FTIR) to monitor catalyst surface interactions.

Q. How can researchers detect and quantify trace this compound in environmental samples?

Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) or proton-transfer-reaction mass spectrometry (PTR-MS) are critical for detecting low-concentration thiols. For example, PTR-MS enables real-time monitoring of volatile sulfur compounds (VSCs) at ppt-ppb levels, validated in marine and atmospheric studies . Sample preservation requires inert headspace vials with antioxidants (e.g., ascorbic acid) to prevent oxidation. Calibration curves using deuterated internal standards (e.g., d₃-methanethiol) enhance quantification accuracy.

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include vapor pressure (for headspace analysis), solubility in organic solvents (e.g., dichloromethane), and reactivity toward nucleophiles/oxidizers. Phase equilibria data (e.g., Henry’s law constants) are essential for modeling atmospheric emissions . Thermogravimetric analysis (TGA) can assess thermal stability, while computational methods (e.g., DFT) predict non-covalent interactions in cluster formations, as observed in methanethiol dimer/trimer studies .

Advanced Research Questions

Q. How does this compound participate in microbial sulfur metabolism, and what enzymatic pathways govern its degradation?

In acidophilic archaea like Ferroplasma acidarmanus, methanethiol is produced via sulfite reductase and methyltransferase activities using sulfate or methionine as precursors . Degradation involves methanethiol oxidase (MTO) , which oxidizes it to formaldehyde, H₂S, and H₂O₂. Kinetic assays with NADPH depletion or inhibition studies (e.g., using Hg²⁺ to block MTO) can elucidate pathway bottlenecks. Proteobacterial methanotrophs like Methylacidiphilum fumariolicum exhibit substrate inhibition at >3 µM methanethiol, suggesting toxicity from H₂S or reactive oxygen species (ROS) .

Q. What role does this compound play in atmospheric sulfur cycling, and how do environmental conditions modulate its impact?

Methanethiol derivatives contribute to atmospheric sulfur aerosols, enhancing cloud condensation nuclei (CCN) and climate cooling. Global ocean datasets reveal elevated emissions in polar regions due to microbial activity under low-hydrogen conditions . Contradictory findings in deep-sea vent studies—where methanethiol abundance inversely correlates with H₂ availability—highlight the need for in situ sampling and isotope tracing (e.g., δ³⁴S) to resolve abiotic vs. biotic formation pathways .

Q. How can conformational stability studies of this compound clusters improve computational modeling accuracy?

Non-covalent interactions (e.g., S–H∙∙∙S hydrogen bonds) in methanethiol clusters require high-level ab initio methods (e.g., CCSD(T)/aug-cc-pVTZ) to identify global minima. Benchmarking against experimental rotational spectra (e.g., from microwave spectroscopy) validates dimer/trimer geometries . Basis-set superposition error (BSSE) corrections are critical for energy calculations, as shown in studies revisiting methanethiol cluster thermodynamics.

Q. What experimental strategies address contradictions in methanethiol occurrence data across hydrogen-rich vs. hydrogen-poor environments?

Discrepancies in hydrothermal vent studies—e.g., methanethiol depletion in H₂-rich zones—call for controlled microcosm experiments. Radiotracer assays (³⁵S-labeled sulfate) can track methanethiol production under varying H₂ partial pressures . Statistical tools like ANOVA and Dunn’s test (used in sensory studies of thiol mixtures) help distinguish environmental vs. analytical variability .

Q. How do methanethiol derivatives interact with odorant receptors, and what methods quantify perceptual antagonism?

Psychophysical assays (e.g., olfactory threshold testing) combined with GC-olfactometry reveal antagonistic interactions. For example, methanethiol’s rancid odor is masked by Iso E Super via competitive binding to olfactory receptors, demonstrated using dose-response curves and Mann-Whitney U tests . Electrophysiological recordings (e.g., EOG) in model organisms further dissect neural encoding mechanisms.

Methodological Resources

  • Data Contradiction Analysis : Apply mixed-effects models to reconcile field observations (e.g., vent H₂/methanethiol ratios) with lab simulations .
  • Toxicity Assays : Measure IC₅₀ values using microcosms spiked with inhibitors (e.g., chloroform) to assess methanethiol production thresholds .
  • Kinetic Profiling : Use continuous bioreactor systems (chemostats) to determine substrate affinities (Kₛ) and inhibition kinetics in microbial cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methylphenyl)methanethiol
Reactant of Route 2
(3-Methylphenyl)methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.